molecular formula C8H18 B1196316 3,3-Dimethylhexane CAS No. 563-16-6

3,3-Dimethylhexane

Cat. No.: B1196316
CAS No.: 563-16-6
M. Wt: 114.23 g/mol
InChI Key: KUMXLFIBWFCMOJ-UHFFFAOYSA-N
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Description

3,3-Dimethylhexane, also known as heptamethylnonane, is a straight-chain alkane with seven carbon atoms and fourteen hydrogen atoms. It is an important component of petroleum and can be found in gasoline, diesel fuel, and jet fuel. It is also used in the production of lubricants, waxes, and other products. This compound is a colorless, volatile liquid with a strong odor and a boiling point of 128.7°C. It is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Conformational Stability and Analysis

  • Conformational Stability in Branched Alkanes : Studies have analyzed the conformational stability of 3,3-dimethylhexane, examining factors like basis size, zero point and thermal energies, and electronic correlation on its stability. The rotational barriers in these alkanes were also investigated (Mouatarif & Aboulmouhajir, 2004).
  • Spectroscopic Analysis : Infrared and Raman spectra studies have shown that this compound exists in multiple molecular conformations, aiding in understanding its chemical behavior (Crowder, 1986).

Combustion Chemistry

  • Combustion Behavior : Research has focused on the combustion characteristics of iso-paraffinic molecular structures like this compound, providing insights into the behavior of alternative hydrocarbon fuels (Sarathy et al., 2014).

Chemical Synthesis

  • Synthesis of Dimethylhexane-1,6-Dicarbamate : Studies have developed catalysts and methods for the effective synthesis of dimethylhexane-1,6-dicarbamate, a compound derived from this compound, under various conditions (Wang et al., 2016).

Vibrational Spectra and Thermodynamics

  • Vibrational Analysis : Detailed vibrational analyses of this compound and related compounds have been conducted, contributing to a deeper understanding of their molecular structures and behaviors (Aboulmouhajir & Turrell, 1996).

Thermal Decomposition

  • Thermal Decomposition Kinetics : Research on the thermal decomposition behavior of compounds like dimethylhexane-1,6-dicarbamate provides insights into reaction kinetics and gaseous products, which is crucial for industrial applications (Li et al., 2011).

Chemical Reactions and Mechanisms

  • Cope Rearrangement : Studies on the isomerization of compounds like 3,3-dimethylhexa-1,5-diene, related to this compound, offer insights into chemical reaction mechanisms such as the Cope rearrangement (Frey & Solly, 1969).

Catalysis and Reaction Studies

  • Catalytic Applications : Investigations into the catalysis of reactions involving this compound derivatives contribute to the development of efficient industrial processes (Zhang et al., 2016).

Biochemical Analysis

Biochemical Properties

3,3-Dimethylhexane plays a role in biochemical reactions primarily as an aliphatic compound. It is involved in the production of phytochemical compounds that are effective in the removal of heavy metals. When cyanobacteria are exposed to aliphatic compounds like this compound and some heavy metals, they produce phytochemical compounds that help in the removal of these metals

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to be transported by passive diffusion due to its hydrophobic nature. The compound may interact with transporters or binding proteins, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a hydrophobic molecule, it is likely to localize within lipid membranes and possibly accumulate in lipid-rich compartments such as the endoplasmic reticulum or lipid droplets. Specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified .

Properties

IUPAC Name

3,3-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3
Source PubChem
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InChI Key

KUMXLFIBWFCMOJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC
Source PubChem
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID2073194
Record name 3,3-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 3,3-Dimethylhexane
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Boiling Point

111.90 °C. @ 760.00 mm Hg
Record name 3,3-Dimethylhexane
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Vapor Pressure

28.6 [mmHg]
Record name 3,3-Dimethylhexane
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CAS No.

563-16-6
Record name 3,3-Dimethylhexane
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Record name 3,3-dimethylhexane
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Melting Point

-126.1 °C
Record name 3,3-Dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the conformational characteristics of 3,3-dimethylhexane?

A1: Research indicates that this compound exists in multiple conformations. Infrared and Raman spectroscopy, coupled with normal coordinate calculations, have identified at least two distinct conformers of this compound. [] This structural flexibility might influence its interactions in various chemical and biological settings.

Q2: Has this compound been identified in natural sources?

A2: Yes, this compound has been identified as a volatile compound in mulberry (Morus alba Linn) fruits. Interestingly, the drying method employed for the fruits significantly influences the presence and levels of this compound. Higher drying temperatures (50°C and 60°C) led to increased this compound concentrations. [] This finding suggests potential applications in flavor and fragrance industries.

Q3: Are there any insights into the biodegradation of this compound?

A3: Studies utilizing Escherichia coli strain 2 under pressurized aeration revealed this compound as a degradation product of short-chain chlorinated paraffins (SCCPs). The proposed degradation pathway involves C-Cl bond cleavage in SCCPs, followed by C-C bond breaking, leading to the formation of shorter-chain alkanes like this compound. [] This research highlights the potential for bioremediation of SCCP contamination.

Q4: How does the position of a methoxycarbonyl group affect the cyclization of unsymmetrical γ-diketones?

A4: Research demonstrated that incorporating a methoxycarbonyl group in unsymmetrical γ-diketones significantly influences the chemoselective cyclization to cyclopentenones. For instance, treating 3-methoxycarbonyl-4,4-dimethylhexane-2,5-dione with magnesium methoxide followed by aqueous sodium hydroxide preferentially yielded the 3,5,5-trimethylcyclopent-2-enone isomer over the 3,4,4-trimethyl isomer. This selectivity is attributed to the formation of a magnesium chelate, directing the aldol reaction towards a specific product. []

Q5: Have any computational studies been conducted on this compound?

A5: While the provided abstracts lack specific details on computational studies focusing on this compound, one title explicitly mentions an "ab initio and DFT study of the conformational stability in branched alkanes: illustration for this compound." [] This suggests that computational methods have been employed to understand the conformational preferences and energetics of this molecule. Such studies can provide valuable insights into its physical and chemical properties.

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